N-Demethyl-N-formylolanzapine
Description
Overview of Olanzapine (B1677200) Metabolism and Related Chemical Entities
The primary metabolic pathways for olanzapine are direct glucuronidation and oxidation mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies have identified CYP1A2 and, to a lesser extent, CYP2D6 as the key enzymes involved in the oxidative metabolism of olanzapine. nih.gov
This metabolic cascade results in the formation of several chemical entities. The major circulating metabolites are the 10-N-glucuronide and 4'-N-desmethyl olanzapine (also known as N-desmethylolanzapine or DMO). nih.govresearchgate.net Other metabolites that have been identified include 2-hydroxymethyl olanzapine and olanzapine N-oxide. researchgate.netoup.com
N-Demethyl-N-formylolanzapine, also known by its IUPAC name 4-(2-Methyl-10H-thieno[2,3-b] oup.compharmaceresearch.combenzodiazepin-4-yl)-1-piperazinecarboxaldehyde, is considered an impurity or a minor metabolite of olanzapine. pharmaceresearch.com Its structure suggests that it is a derivative of N-desmethylolanzapine, where a formyl group (-CHO) is attached to the nitrogen atom of the piperazine (B1678402) ring that has been demethylated.
Table 1: Key Chemical Entities in Olanzapine Metabolism
| Compound Name | Role/Relation to Olanzapine | Key Metabolic Pathway |
| Olanzapine | Parent Drug | - |
| 10-N-glucuronide | Major Metabolite | Direct glucuronidation (Phase II) |
| N-desmethylolanzapine (DMO) | Major Active Metabolite | CYP1A2-mediated oxidation (Phase I) wikipedia.orgscilit.com |
| 2-hydroxymethyl olanzapine | Metabolite | CYP2D6-mediated oxidation (Phase I) researchgate.net |
| Olanzapine N-oxide | Metabolite | Flavin-containing monooxygenase (FMO) system researchgate.net |
| This compound | Impurity / Minor Metabolite | Likely further metabolism of N-desmethylolanzapine |
Significance of Metabolites and Related Compounds in Drug Discovery Science
The study of drug metabolites and related chemical compounds is a cornerstone of modern drug discovery and development. wikipedia.org The significance of this area of research is multifaceted. Firstly, metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. msdmanuals.com For instance, some studies suggest that N-desmethylolanzapine (DMO) may have a counteracting effect on the metabolic abnormalities sometimes associated with olanzapine. mdpi.com
Furthermore, the rate and pathway of metabolism determine a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. wikipedia.org Understanding how a drug is metabolized allows researchers to predict how it will behave in different patient populations (e.g., individuals with liver impairment or those taking other medications that may inhibit or induce metabolic enzymes). msdmanuals.com
Finally, related compounds, including impurities and minor metabolites like this compound, are important for analytical purposes. They are often synthesized and used as reference standards to ensure the quality and purity of the active pharmaceutical ingredient (API) and to accurately quantify the metabolic profile in preclinical and clinical studies. nih.gov
Rationale for Academic Research on this compound as a Model Compound
The academic research focus on this compound stems from its utility as a specific tool, or model compound, for several key scientific investigations.
One of the primary rationales for its use is in the development and validation of analytical methods. As a known impurity of olanzapine, having a pure reference standard of this compound is crucial for chromatographic techniques used in quality control of the bulk drug and its final dosage forms. pharmaceresearch.com It allows for the accurate identification and quantification of this specific impurity, ensuring that pharmaceutical products meet stringent purity requirements.
Secondly, this compound serves as a model compound for investigating the downstream metabolic pathways of olanzapine. Its existence prompts research into the specific enzymatic processes that lead to its formation, likely from the major metabolite N-desmethylolanzapine. This can provide a more detailed map of the biotransformation of olanzapine.
Scope and Objectives of the Research Outline for this compound
A structured research program centered on this compound would encompass a well-defined scope and a set of clear objectives.
Scope: The research would be confined to the chemical, analytical, and preclinical investigation of this compound. It would focus on its role as a reference standard, its formation pathway, and its intrinsic biological activity in vitro.
Objectives:
Chemical Synthesis and Characterization: To develop and optimize a robust synthetic route for this compound to produce a high-purity reference standard. This would involve full characterization using modern analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
Analytical Method Development: To develop and validate sensitive and specific analytical methods for the detection and quantification of this compound in olanzapine drug substance and drug products, as well as in biological matrices.
Metabolic Pathway Elucidation: To investigate the in vitro metabolic formation of this compound from its likely precursor, N-desmethylolanzapine, using human liver microsomes or specific recombinant CYP enzymes. This would aim to identify the specific enzymes responsible for the formylation reaction.
In Vitro Pharmacological Profiling: To screen this compound for any potential biological activity at the primary targets of olanzapine (e.g., dopamine (B1211576) and serotonin (B10506) receptors) and to assess its potential for off-target effects or cytotoxicity in relevant cell lines.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-10-13-16(21-8-6-20(11-22)7-9-21)18-14-4-2-3-5-15(14)19-17(13)23-12/h2-5,10-11,19H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWJCBPXQCTXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Isotopic Labeling Methodologies of N Demethyl N Formylolanzapine
Strategic Approaches to the Chemical Synthesis of N-Demethyl-N-formylolanzapine
The synthesis of this compound is a targeted process primarily revolving around the formylation of its direct precursor. The strategies employed are designed to achieve efficient conversion while considering reaction optimization and purification of the final product.
Precursor Identification and Derivatization Routes
The primary precursor for the synthesis of this compound is N-demethylolanzapine . This compound provides the core thieno[2,3-b] nih.govresearchgate.netbenzodiazepine structure with a piperazine (B1678402) moiety that has a secondary amine available for derivatization.
The principal derivatization route involves the N-formylation of the secondary amine on the piperazine ring of N-demethylolanzapine. This is typically achieved by reacting N-demethylolanzapine with a suitable formylating agent. A commonly employed and documented formylating agent for this transformation is ethyl formate (B1220265) . researchgate.net This reaction introduces a formyl group (-CHO) onto the nitrogen atom, resulting in the formation of this compound. researchgate.net The chemical name for this product is 4-(2-Methyl-10H-thieno[2,3-b] nih.govresearchgate.netbenzodiazepin-4-yl)-1-piperazinecarboxaldehyde. nih.govsemanticscholar.orghyphadiscovery.com
The general synthetic pathway can be represented as: N-demethylolanzapine + Ethyl Formate → this compound + Ethanol
Reaction Mechanisms and Optimization for this compound Synthesis
The reaction mechanism for the N-formylation of N-demethylolanzapine with ethyl formate follows the general principles of nucleophilic acyl substitution. The nitrogen atom of the secondary amine in N-demethylolanzapine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion (the leaving group) to yield the stable N-formylated product.
For the optimization of this synthesis, several reaction parameters can be manipulated to enhance the yield and purity of this compound. A patent describing this process suggests using a considerable excess of ethyl formate, which can also serve as the reaction solvent. researchgate.net The reaction is typically carried out at the reflux temperature of the reaction medium to drive the reaction to completion. researchgate.net To reduce the amount of ethyl formate required, an inert organic co-solvent such as tetrahydrofuran (B95107) (THF) can be introduced. researchgate.net The optimization would involve adjusting the molar ratio of reactants, temperature, reaction time, and the choice and volume of any co-solvent to achieve the most efficient conversion.
| Parameter | Condition | Rationale |
| Formylating Agent | Ethyl Formate | Readily available and effective formylating agent. |
| Solvent | Excess Ethyl Formate or THF co-solvent | To ensure complete dissolution and drive the reaction forward. researchgate.net |
| Temperature | Reflux | To increase the reaction rate. researchgate.net |
| Reactant Ratio | Excess Ethyl Formate | To maximize the conversion of N-demethylolanzapine. researchgate.net |
Isolation and Purification Techniques for Synthesized this compound
Following the synthesis, the isolation and purification of this compound are critical to obtain a product of high purity. A straightforward method for isolation described in the literature is precipitation . Upon cooling the reaction mixture, the this compound product precipitates out of the solution and can be collected by filtration. researchgate.net
For higher purity, chromatographic techniques are often employed for the purification of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is a powerful tool for isolating and purifying compounds like this compound from reaction mixtures and related impurities. researchgate.netakjournals.com Reverse-phase HPLC (RP-HPLC) methods using columns such as C18 or ODS with a suitable mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile), are commonly used for the separation of olanzapine (B1677200) and its related substances. nih.gov The specific conditions, including the column type, mobile phase composition, and gradient or isocratic elution, would be optimized to achieve the best separation of this compound from any unreacted starting materials or by-products.
Development of Isotopic Labeled this compound (e.g., Deuterated Analogues)
Isotopically labeled compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification methods, where they serve as ideal internal standards.
Synthesis of Stable Isotope-Labeled this compound (e.g., this compound-d8)
The synthesis of stable isotope-labeled this compound, such as This compound-d8 , involves the incorporation of deuterium (B1214612) atoms into the molecule. While specific synthesis details for this compound-d8 are not extensively published in peer-reviewed literature, the general approach would involve using a deuterated precursor in the synthetic scheme.
One plausible route would be to start with a deuterated version of N-demethylolanzapine. The deuterium atoms are typically incorporated into the piperazine ring. This deuterated N-demethylolanzapine would then be subjected to the formylation reaction as described in section 2.1.1, using a standard formylating agent like ethyl formate. The formylation reaction itself does not typically affect the isotopic labels on the piperazine ring. The resulting product would be this compound with the desired number of deuterium atoms. The synthesis of deuterated drug metabolites can also be achieved through biotransformation using microorganisms, followed by chemical synthesis steps if necessary. hyphadiscovery.com
| Labeled Compound | Potential Synthetic Strategy |
| This compound-d8 | Formylation of deuterated N-demethylolanzapine (with deuterium on the piperazine ring). |
Applications of Labeled this compound in Mechanistic and Analytical Studies
Isotopically labeled compounds like this compound-d8 have significant applications, primarily in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).
Internal Standard in Bioanalytical Methods: Deuterated analogues are considered the gold standard for internal standards in LC-MS assays for drug and metabolite quantification in biological matrices such as plasma, serum, and cerebrospinal fluid. nih.govnih.gov This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar extraction recovery, ionization efficiency, and chromatographic retention times. The mass difference allows for their distinct detection by the mass spectrometer. Therefore, this compound-d8 would be an ideal internal standard for the accurate quantification of this compound in pharmacokinetic or drug metabolism studies of olanzapine.
Mechanistic Studies: While the primary application is analytical, isotopically labeled compounds can also be used in mechanistic studies of drug metabolism. By using labeled precursors, the metabolic fate of specific parts of a molecule can be traced. For instance, studying the metabolism of olanzapine using specifically labeled analogues can help in elucidating the various metabolic pathways and the enzymes involved. nih.gov While direct studies using labeled this compound are not widely reported, the principle of using deuterated compounds to study metabolic pathways is well-established. rsc.org
Advanced Analytical Methodologies for N Demethyl N Formylolanzapine
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental to the analysis of N-Demethyl-N-formylolanzapine, providing the necessary separation from the parent drug and other metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prominently used methods, often coupled with mass spectrometry for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
The development of robust HPLC methods for this compound, often analyzed concurrently with olanzapine (B1677200), involves meticulous optimization of chromatographic conditions to achieve adequate separation and peak resolution. A simple and stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the determination of olanzapine and its related impurities. researchgate.net
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For instance, one validated method demonstrated good correlation (r² > 0.9985) between the concentration and peak area for olanzapine and its impurities within the tested ranges. researchgate.net The precision of such methods is typically evaluated by assessing repeatability and intermediate precision, with relative standard deviation (RSD) values of less than 1.74% being reported. researchgate.net
A typical HPLC system for the analysis of olanzapine and its metabolites would utilize a C18 column. researchgate.net The mobile phase composition is a critical factor in achieving optimal separation. A common mobile phase consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like ammonium (B1175870) phosphate (B84403) or triethylamine, with the pH adjusted to an acidic value. researchgate.net Detection is often carried out using a UV detector at a specific wavelength, for example, 220 nm. researchgate.net
The following table summarizes typical parameters for an HPLC method for the analysis of olanzapine and its related compounds:
| Parameter | Details |
| Column | Inertsil C18 |
| Mobile Phase | Ammonium phosphate buffer and methanol (70:30 v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 3.447 min (for olanzapine) |
| Linearity Range | 2 to 10 µg/mL (for olanzapine) |
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization
UHPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. The optimization of UHPLC methods for this compound is crucial for high-throughput analysis, particularly in clinical and research settings.
A sensitive and validated UHPLC-MS/SRM (Selected Reaction Monitoring) method has been developed for the simultaneous estimation of olanzapine and its metabolites, including desmethyl olanzapine. rsc.org This method allows for the quantification of the parent drug and its metabolites from small volume samples with high sensitivity. rsc.org The analytes were well-resolved and demonstrated a linear relationship over a dynamic range of 0.017–1.25 ng/mL for most olanzapine metabolites, with regression coefficients exceeding 0.998. rsc.org The accuracy of this method was reported to be between 92–113%, with low coefficients of variation (0.94 to 9.3%). rsc.org
Gas Chromatography (GC) Approaches (if applicable)
While liquid chromatography is the predominant technique for the analysis of olanzapine and its metabolites, Gas Chromatography (GC) has also been employed, though less frequently. mdpi.com GC methods are often coupled with a mass spectrometer (GC-MS) for detection. mdpi.comnih.gov
For GC analysis, derivatization of the analytes may be necessary to increase their volatility and thermal stability. A GC-MS screening procedure has been developed for the detection of new antidepressants, neuroleptics, and their metabolites in urine. nih.gov This method involves liquid-liquid extraction at an alkaline pH followed by acetylation before GC separation. nih.gov The detection limit for parent drugs in this method was reported to be less than 100 ng/mL. nih.gov In some cases, olanzapine has been detected in human urine under steady-state conditions using GC-MS. nih.gov Research has also shown that GC-MS can be used to identify various photoproducts of olanzapine. researchgate.net
Mass Spectrometry (MS) Applications in Characterization and Quantification
Mass spectrometry is an indispensable tool for the definitive identification and precise quantification of this compound. Its high sensitivity and selectivity make it ideal for detecting the low concentrations of metabolites typically found in biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for this compound
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of olanzapine and its metabolites in various biological matrices, including plasma, serum, and cerebrospinal fluid. researchgate.netnih.govnih.govnih.gov These methods offer exceptional sensitivity and selectivity, allowing for the simultaneous quantification of the parent drug and multiple metabolites. nih.govnih.gov
A validated LC-MS/MS method for the simultaneous quantification of olanzapine and N-desmethylolanzapine in human plasma has been developed for therapeutic drug monitoring. nih.gov This method involves a simple one-step protein precipitation with methanol for sample preparation. nih.gov The analytes are separated on a reversed-phase C18 column using a gradient elution program. nih.gov Quantification is achieved using a triple quadrupole tandem mass spectrometer. nih.gov The calibration curve for N-desmethylolanzapine was linear over the concentration range of 0.5-50 ng/mL. nih.gov The intra- and interday precision for this method were less than 11.29%, with an accuracy ranging from 95.23% to 113.16%. nih.gov
The following table summarizes the key parameters of a representative LC-MS/MS method:
| Parameter | Details |
| Instrument | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein precipitation with methanol |
| Chromatographic Column | Reversed-phase YMC-ODS-AQ C18 (2.0 × 100 mm, 3 µm) |
| Flow Rate | 0.30 mL/min |
| Linearity Range (DMO) | 0.5-50 ng/mL |
| Intra-day Precision (DMO) | <11.29% |
| Inter-day Precision (DMO) | <11.29% |
| Accuracy (DMO) | 95.23% to 113.16% |
DMO refers to N-desmethylolanzapine.
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of olanzapine and its metabolites by LC-MS. researchgate.netnih.govnih.gov ESI is a soft ionization technique that generates intact molecular ions or protonated molecules, which is crucial for the accurate mass determination and structural elucidation of the analytes. The analysis is typically performed in the positive ion mode. researchgate.netnih.govnih.gov
In tandem mass spectrometry (MS/MS), the precursor ion (the protonated molecule of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, as it monitors a specific fragmentation pathway unique to the target analyte. researchgate.netnih.gov For example, in the analysis of olanzapine, the transition of m/z 313.1 > 256.1 is often monitored. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with a high degree of certainty. spectroscopyonline.com Unlike nominal mass instruments that measure mass to the nearest integer, HRMS instruments can measure mass with very high accuracy, typically with an error of less than 5 parts per million (ppm). nih.gov This level of mass accuracy allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass. waters.com
For this compound, HRMS would be used to measure the mass of the molecular ion and compare it to the theoretical exact mass calculated from its chemical formula (C₁₆H₁₄N₄OS). A close match between the measured and theoretical mass provides unambiguous confirmation of the compound's elemental composition. spectroscopyonline.com
Table 3: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄N₄OS |
| Theoretical Exact Mass | 310.0888 |
| Hypothetical Measured Mass | 310.0891 |
| Mass Error (mDa) | 0.3 |
| Mass Error (ppm) | 0.97 |
Advanced Spectroscopic Characterization (Excluding Basic Properties)
Spectroscopic techniques are used to probe the chemical structure and properties of molecules based on their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). For a molecule like this compound, advanced 2D NMR experiments (like COSY, HSQC, and HMBC) would be employed to map the connectivity between protons and carbons, confirming the precise location of the formyl group and confirming the demethylation site.
The ¹H NMR spectrum would show distinct signals for the formyl proton, protons on the aromatic and thiophene (B33073) rings, and those on the piperazine (B1678402) ring. The chemical shift, integration (number of protons), and splitting pattern (multiplicity) of each signal are used to assign it to a specific position in the molecule.
Table 4: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~8.20 | s | 1H | N-CHO (formyl proton) |
| ~7.0 - 7.8 | m | 6H | Aromatic protons (thienobenzodiazepine core) |
| ~3.5 - 4.5 | m | 8H | Piperazine ring protons |
Note: Data are hypothetical and based on known chemical shifts for similar functional groups. s = singlet, m = multiplet.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. longdom.org Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. nih.gov The resulting IR spectrum is a fingerprint of the molecule's functional groups. For this compound, IR would clearly show absorption bands corresponding to the amide carbonyl (C=O) of the formyl group, as well as C-H, C=N, and C=C bonds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated systems. researchgate.netresearchgate.net The extensive conjugated system of the thienobenzodiazepine core of this compound would produce a characteristic UV absorption spectrum. The wavelength of maximum absorbance (λmax) can be used as a parameter for purity assessment and quantification via a calibration curve.
Table 5: Key Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Range | Functional Group/Chromophore |
| IR Spectroscopy | Absorption Band (cm⁻¹) | ~1670 | C=O stretch (amide) |
| IR Spectroscopy | Absorption Band (cm⁻¹) | ~3000-3100 | Aromatic C-H stretch |
| IR Spectroscopy | Absorption Band (cm⁻¹) | ~2850-2960 | Aliphatic C-H stretch |
| UV-Vis Spectroscopy | λmax (nm) | ~260, ~305 | Thienobenzodiazepine conjugated system |
Note: Values are hypothetical and based on typical ranges for the indicated functional groups.
Method Validation Parameters for this compound Analytical Methods
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net For the quantification of this compound, any analytical method (e.g., LC-MS/MS) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the results are accurate, reliable, and reproducible. npra.gov.my The fundamental parameters for validation include accuracy, precision, specificity, linearity, range, and sensitivity (limit of detection and quantitation). wjarr.comnih.gov
Table 6: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the measured value to the true value. globalresearchonline.net | Recovery of 85-115% at each concentration level; 80-120% at the LLOQ. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net | Relative Standard Deviation (RSD) ≤15% for QC samples; ≤20% at the LLOQ. |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear range of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my | Signal-to-noise ratio ≥ 10:1; analyte response must be identifiable, discrete, and reproducible with precision and accuracy within acceptance limits. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). npra.gov.my | System suitability parameters (e.g., retention time, peak area) remain within predefined limits. |
Specificity and Selectivity Studies
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.
For this compound, specificity would be demonstrated by showing that the analytical signal is solely from this compound and not from olanzapine, N-desmethylolanzapine, or other potential process impurities and degradation products. This is typically achieved by analyzing individual solutions of these related substances and a mixture of all. The chromatographic separation should exhibit distinct retention times for each compound, and the mass spectrometric detection should utilize unique precursor-to-product ion transitions for this compound to ensure no cross-interference.
Linearity and Calibration Range Determination
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
A typical approach would involve preparing a series of calibration standards of this compound in a relevant matrix (e.g., a blank solvent or a biological matrix) at a minimum of five different concentration levels. The response (e.g., peak area) would then be plotted against the concentration, and a linear regression analysis would be performed. The acceptance criteria would include a correlation coefficient (r²) of ≥ 0.99.
Table 1: Illustrative Linearity Data for this compound Analysis
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 153,450 |
| 25 | 382,500 |
| 50 | 765,100 |
| 100 | 1,530,000 |
This table is for illustrative purposes only and does not represent actual experimental data.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically with an S/N of 3 for LOD and 10 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For a sensitive LC-MS/MS method, the LOQ for this compound would be expected to be in the low ng/mL or even sub-ng/mL range.
Precision and Accuracy Assessments
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). It is typically expressed as the relative standard deviation (RSD). Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., spiked control samples) and is expressed as the percentage of recovery.
Table 2: Illustrative Precision and Accuracy Data for this compound QC Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 3 | < 5% | < 10% | 95 - 105% |
| Medium | 30 | < 5% | < 10% | 95 - 105% |
| High | 80 | < 5% | < 10% | 95 - 105% |
This table presents typical acceptance criteria and does not represent actual experimental data.
Robustness and Ruggedness Evaluations
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.
To assess robustness, small changes are made to critical method parameters, such as the mobile phase composition (e.g., ±2% organic solvent), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The effect on the analytical results is then evaluated. Ruggedness is typically assessed by transferring the method to another laboratory or having a different analyst perform the analysis.
Evaluation of Matrix Effects in Relevant In Vitro Matrices
When analyzing samples from biological matrices, such as in vitro metabolism studies using liver microsomes or hepatocytes, it is crucial to evaluate the matrix effect. The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the matrix.
This is typically assessed by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) to the response of the analyte in a neat solution at the same concentration. A matrix factor of close to 1 indicates a negligible matrix effect.
Enzymatic Biotransformation and Metabolic Pathway Delineation of N Demethyl N Formylolanzapine
In Vitro Metabolic Studies Using Subcellular Fractions
In vitro studies using human-derived subcellular fractions are fundamental for characterizing the specific enzymes and metabolic pathways involved in drug metabolism.
The liver is the principal site of olanzapine (B1677200) metabolism. omicsonline.orgomicsonline.org Studies utilizing human liver microsomes, which contain a high concentration of Phase I enzymes like cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs), have been instrumental in delineating these pathways. nih.gov Research has demonstrated that liver microsomes catalyze the formation of several key oxidative metabolites of olanzapine. nih.govelsevierpure.com
The primary oxidative pathways identified in hepatic microsomal incubations are N-demethylation and aromatic hydroxylation. nih.gov The N-demethylation pathway results in the formation of N-desmethylolanzapine (DMO). nih.govnih.gov Another significant metabolite formed is 7-hydroxy-olanzapine. nih.gov The kinetics of these metabolic formations (Km and Vmax) have been characterized using human liver microsomes, providing insight into the efficiency of these enzymatic reactions. nih.govelsevierpure.com
The S9 fraction, which contains both microsomal and cytosolic enzymes, allows for a more comprehensive in vitro view of metabolism. While the bulk of olanzapine's oxidative metabolism is attributed to microsomal enzymes (CYPs and FMOs), the use of different subcellular fractions helps confirm the primary location of these activities. nih.gov Information specifically detailing the metabolism of olanzapine or its metabolites within the cytosolic fraction alone is limited, as the key oxidative and conjugative enzymes are membrane-bound within the microsomes. Therefore, studies predominantly focus on microsomal or S9 fractions to capture the full scope of Phase I and Phase II metabolism. nih.gov
While the liver is the primary metabolic organ, the potential contribution of other tissues like the intestine and kidneys has been considered. Olanzapine is extensively metabolized, with only a small fraction of the parent drug excreted unchanged in the urine (around 7%) and feces (30%). nih.govwikipedia.org
Studies have shown that renal impairment does not significantly alter the pharmacokinetics of olanzapine, suggesting that the kidneys play a minimal role in its elimination and metabolism. omicsonline.orgomicsonline.orgnih.gov Consequently, dosage adjustments are generally not considered necessary for patients with renal impairment based on metabolic concerns. nih.govnih.gov Some research points to a potential link between the gut microbiome and the glucuronidation of olanzapine, a Phase II metabolic process, though this has not been fully replicated in human models. nih.gov
Identification of Contributing Enzymes and Isoforms
Identifying the specific enzyme isoforms responsible for a drug's metabolism is critical for predicting drug-drug interactions and understanding interindividual variability in drug response.
The cytochrome P450 system is the principal enzymatic system responsible for the oxidative metabolism of olanzapine. wikipedia.org
CYP1A2: This is the primary enzyme responsible for the metabolism of olanzapine. nih.govmdpi.com In vitro studies using cDNA-expressed human CYPs have confirmed that CYP1A2 is the main catalyst for the N-demethylation of olanzapine to its metabolite, N-desmethylolanzapine. nih.govnih.gov It is also involved in the formation of 7-hydroxy-olanzapine. nih.gov The activity of CYP1A2 can be induced by factors such as smoking, which can increase olanzapine clearance. nih.gov
CYP3A4: The contribution of CYP3A4 to olanzapine metabolism is generally considered minor. nih.govmdpi.com While it can catalyze the N-oxidation of olanzapine, its role in N-demethylation is less pronounced compared to CYP1A2. nih.govpharmgkb.org
CYP2C8: More recent research has identified a previously under-recognized contribution of CYP2C8 to the N-demethylation of olanzapine, suggesting it plays a significant role alongside CYP1A2 in this specific metabolic pathway. nih.govelsevierpure.com
| Enzyme | Primary Metabolic Pathway | Resulting Metabolite | Significance |
|---|---|---|---|
| CYP1A2 | N-demethylation, Aromatic hydroxylation | N-desmethylolanzapine, 7-hydroxy-olanzapine | Major |
| CYP2D6 | Hydroxylation | 2-hydroxymethylolanzapine | Minor |
| CYP3A4 | N-oxidation | Olanzapine N-oxide | Minor |
| CYP2C8 | N-demethylation | N-desmethylolanzapine | Significant Contributor |
In addition to the CYP450 system, flavin-containing monooxygenases (FMOs) are involved in the metabolism of olanzapine. nih.gov
Contribution of Other Drug-Metabolizing Enzymes (e.g., UGTs, Aldehyde Dehydrogenase)
Uridine Diphosphate-Glucuronosyltransferases (UGTs): UGTs are a major family of phase II metabolizing enzymes that conjugate a variety of substrates with glucuronic acid, increasing their water solubility and facilitating their excretion. In the context of olanzapine metabolism, UGTs are responsible for the formation of olanzapine glucuronides, which are significant metabolites. pharmgkb.orgnih.gov Specifically, UGT1A4 has been identified as a key enzyme in the direct glucuronidation of olanzapine. nih.gov While direct evidence for the glucuronidation of N-Demethyl-N-formylolanzapine is not available in the reviewed literature, it is plausible that this metabolite, or its precursors, could undergo conjugation by UGTs, representing a potential clearance pathway.
Aldehyde Dehydrogenase (ALDH): The aldehyde dehydrogenase superfamily consists of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. mdpi.com The formation of this compound involves a formylation step. Although the specific enzyme responsible for this formylation has not been definitively identified in the available literature, aldehyde dehydrogenases are critical in various metabolic pathways involving aldehydes. It is conceivable that an aldehyde intermediate, following N-demethylation of olanzapine, could be a substrate for an ALDH isozyme, leading to the formation of a carboxylic acid derivative, or that the formyl group of this compound itself could be a substrate for further oxidation by ALDH. However, specific studies confirming the role of ALDH in the metabolism of this compound are lacking.
Enzyme Kinetics and Inhibition Studies
The study of enzyme kinetics provides valuable insights into the efficiency and capacity of metabolic pathways.
Determination of Kinetic Parameters (Km, Vmax)
The Michaelis-Menten model is fundamental to understanding enzyme kinetics, with two key parameters:
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity.
Vmax (maximum velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.
While extensive kinetic data is available for the metabolism of the parent drug, olanzapine, by various CYP and UGT enzymes, specific Km and Vmax values for the enzymatic formation or subsequent metabolism of this compound are not reported in the currently available scientific literature. Determining these parameters would require in vitro studies using the purified metabolite and relevant enzyme systems.
Table 1: Key Enzyme Kinetic Parameters
| Parameter | Description |
| Km | Substrate concentration at which the reaction rate is 50% of Vmax. Indicates enzyme-substrate affinity. |
| Vmax | The maximum rate of reaction when the enzyme is saturated with substrate. |
| CLint | Intrinsic clearance (Vmax/Km). Represents the enzyme's catalytic efficiency. |
Investigation of Enzyme Inhibition and Induction by this compound
Drug metabolites can sometimes inhibit or induce the activity of drug-metabolizing enzymes, leading to potential drug-drug interactions.
Enzyme Inhibition: A substance that binds to an enzyme and decreases its activity. Inhibition can be reversible or irreversible.
Enzyme Induction: A process where a substance stimulates the synthesis of an enzyme, leading to an increased rate of metabolism of drugs that are substrates for that enzyme.
There are no specific studies in the reviewed literature that investigate the potential of this compound to inhibit or induce drug-metabolizing enzymes such as CYPs or UGTs. Such studies would be necessary to fully characterize its potential for drug-drug interactions.
Reaction Phenotyping for Enzyme Identification
Reaction phenotyping is the process of identifying the specific enzymes responsible for the metabolism of a drug or compound. nih.gov This is typically achieved through several in vitro methods:
Recombinant Human Enzymes: Using individual, recombinantly expressed enzymes (e.g., CYPs, UGTs) to screen for metabolic activity towards the compound of interest. nih.gov
Chemical Inhibition: Employing selective chemical inhibitors of specific enzymes in a system that contains multiple enzymes (e.g., human liver microsomes) to see which inhibitor blocks the metabolism of the compound. bioivt.com
Correlation Analysis: Correlating the rate of metabolism in a panel of individual human liver microsomes with the known activities of specific enzymes in those same microsomes.
While reaction phenotyping has been extensively used to identify the enzymes responsible for the metabolism of olanzapine to its primary metabolites, such as N-desmethylolanzapine (primarily CYP1A2), specific reaction phenotyping studies to elucidate the formation of this compound from its precursor have not been reported. pharmgkb.orgnih.govnih.gov Such studies would be essential to definitively identify the enzyme(s) responsible for the formylation step.
In Vitro Pharmacological and Mechanistic Investigations of N Demethyl N Formylolanzapine
Receptor Binding Affinity Profiling In Vitro
Dopamine (B1211576) Receptor Subtype Interactions (e.g., D1, D2)
There is a lack of specific data defining the binding affinities (Ki values) of N-Demethyl-N-formylolanzapine for dopamine D1 and D2 receptor subtypes. For the parent compound, olanzapine (B1677200), antagonism at the dopamine D2 receptor is a key component of its mechanism of action. nih.gov However, it is unknown to what extent, if any, this compound shares this activity.
Adrenergic, Histamine, and Muscarinic Receptor Binding
Detailed in vitro binding data for this compound at adrenergic, histamine, and muscarinic receptors are absent from the current body of scientific literature. The parent drug, olanzapine, is known to interact with these receptors, which can contribute to its side effect profile. nih.gov The affinity of this compound for these receptors has yet to be determined.
Enzyme Modulation and Functional Assays In Vitro
Information regarding the ability of this compound to modulate the activity of key intracellular enzymes or its functional effects in cell-based assays is not available.
Inhibition or Activation of Specific Enzymes (e.g., Phosphodiesterases, Kinases)
There are no published studies that have specifically investigated the inhibitory or activating effects of this compound on enzymes such as phosphodiesterases or various kinases. Therefore, its potential to influence intracellular signaling pathways through these mechanisms remains unknown.
Cell-Based Functional Assays for Receptor Agonism/Antagonism
Functional assays are critical for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. Currently, there is no published data from cell-based functional assays that characterize the activity of this compound at dopamine, serotonin (B10506), or other G-protein coupled receptors (GPCRs). nih.govnih.gov Such studies would be necessary to understand its potential pharmacological contribution.
Mechanistic Studies on Cellular Pathways
The in vitro evaluation of this compound's effects on cellular pathways is crucial for understanding its potential pharmacological and toxicological profile. These investigations typically focus on its interaction with cellular transport mechanisms, its influence on the electrical signaling of cells through ion channels, and its potential for unintended interactions with other biological targets.
Investigation of Cellular Uptake and Efflux Mechanisms (e.g., P-glycoprotein interaction)
The permeability of a compound across biological membranes and its susceptibility to efflux transporters are critical determinants of its bioavailability and distribution, particularly to the central nervous system. P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier, plays a significant role in limiting the brain penetration of many drugs.
Given that this compound is a metabolite of olanzapine, it is plausible that it may also interact with P-gp. The nature of this interaction, whether as a substrate, an inhibitor, or both, would require specific in vitro testing. A typical approach to investigate this would be a bidirectional transport assay using a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells. The efflux ratio, calculated from the permeability in the basolateral-to-apical versus apical-to-basolateral directions, would indicate if the compound is a P-gp substrate. Inhibition studies, where the transport of a known P-gp substrate is measured in the presence of this compound, would reveal its inhibitory potential.
Hypothetical Data Table: P-glycoprotein Interaction Profile
| Compound | Efflux Ratio (B-A/A-B) in MDCK-MDR1 Cells | IC₅₀ for P-gp Inhibition (µM) |
| This compound | Data not available | Data not available |
| Olanzapine | >2.0 | ~15 |
| Verapamil (B1683045) (Positive Control) | >10.0 | ~5 |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for olanzapine and verapamil are representative values from the scientific literature.
Evaluation of this compound on Ion Channel Activity In Vitro
Ion channels are fundamental to neuronal excitability and signaling. Many psychoactive drugs exert their effects, both intended and adverse, through modulation of various ion channels. Therefore, assessing the effect of this compound on a panel of ion channels is a critical step in its pharmacological characterization.
Currently, there is a lack of specific published data on the in vitro effects of this compound on ion channel activity. Such investigations would typically involve electrophysiological techniques, such as patch-clamp recordings, on various cell lines expressing specific ion channels (e.g., HEK293 cells transfected with specific sodium, potassium, or calcium channel subunits). These studies would determine if this compound can block or modulate the activity of these channels and at what concentrations. High-throughput screening platforms that use fluorescent probes to measure changes in membrane potential or ion flux can also be employed for initial screening against a broad range of ion channels.
Hypothetical Data Table: In Vitro Ion Channel Screening Profile of this compound
| Ion Channel Target | Assay Type | % Inhibition at 10 µM | IC₅₀ (µM) |
| hERG (KCNH2) | Patch-clamp | Data not available | Data not available |
| Nav1.5 | Patch-clamp | Data not available | Data not available |
| Cav1.2 | Patch-clamp | Data not available | Data not available |
| Kv7.2/7.3 | Patch-clamp | Data not available | Data not available |
Note: This table represents a typical format for presenting ion channel screening data. All values for this compound are hypothetical due to the absence of publicly available experimental results.
Assessment of Potential for Off-Target Interactions In Vitro
The therapeutic efficacy and side-effect profile of a drug are defined by its interactions with its intended targets as well as any unintended "off-target" interactions. A comprehensive in vitro off-target screening is essential to identify potential liabilities of this compound.
Information regarding the specific off-target binding profile of this compound is not currently available in published literature. To assess this, the compound would be screened against a panel of receptors, transporters, and enzymes. Radioligand binding assays are commonly used for this purpose, where the ability of this compound to displace a specific radiolabeled ligand from its target is measured. A significant displacement (typically >50% at a certain concentration, e.g., 10 µM) would indicate a potential interaction that warrants further investigation to determine the functional consequence (agonist, antagonist, or allosteric modulator).
Olanzapine, the parent compound, is known to have a broad receptor binding profile, with high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors, which is central to its antipsychotic activity. It also has affinity for other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contribute to its side-effect profile. It is conceivable that this compound may retain some affinity for these targets.
Hypothetical Data Table: Off-Target Binding Profile of this compound
| Target | Assay Type | % Inhibition at 10 µM | Kᵢ (nM) |
| Dopamine D₂ Receptor | Radioligand Binding | Data not available | Data not available |
| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | Data not available | Data not available |
| Histamine H₁ Receptor | Radioligand Binding | Data not available | Data not available |
| Muscarinic M₁ Receptor | Radioligand Binding | Data not available | Data not available |
| Adrenergic α₁ Receptor | Radioligand Binding | Data not available | Data not available |
Note: This table illustrates the type of data generated from an off-target binding screen. All values for this compound are hypothetical pending the availability of experimental data.
Computational Chemistry and in Silico Modeling of N Demethyl N Formylolanzapine
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein receptor.
Ligand-Protein Interaction Analysis
A thorough search of the scientific literature reveals a notable absence of specific molecular docking studies focused on N-Demethyl-N-formylolanzapine. Consequently, there is no available data detailing its specific interactions with physiological receptors. While the parent compound, olanzapine (B1677200), has been the subject of numerous docking studies to elucidate its binding at various dopamine (B1211576) and serotonin (B10506) receptors, this research has not been extended to its N-demethyl-N-formyl metabolite.
Binding Energy Calculations
Binding energy calculations, which are used to estimate the strength of the interaction between a ligand and its receptor, are a standard component of molecular docking studies. Due to the lack of docking studies for this compound, no binding energy data for its potential interactions with any biological targets has been reported in the literature.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. They allow the study of the dynamic behavior of biological systems over time, providing insights into conformational changes and stability.
Structural Flexibility and Stability in Biological Environments
There are currently no published molecular dynamics simulation studies that have investigated the structural flexibility and stability of this compound in biological environments. Such studies would be valuable for understanding how the molecule behaves in a physiological context, for instance, within the binding pocket of a receptor or in aqueous solution.
Solvent Effects and Protonation States
The influence of solvent on the conformational preferences and the determination of the likely protonation states of a molecule are critical aspects of its behavior in a biological system. However, specific computational studies addressing the solvent effects and protonation states of this compound are not available in the current body of scientific literature.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. Similarly, Structure-Metabolism Relationship (SMR) models aim to predict the metabolic fate of a compound based on its structure.
A comprehensive search for QSAR or SMR analyses specifically involving this compound has yielded no results. While such studies exist for olanzapine and other antipsychotics to predict their activity or metabolic pathways, this specific metabolite has not been included in published QSAR or SMR models. The development of such models could provide valuable predictive insights into its potential biological activities and metabolic stability.
Despite the importance of understanding the complete metabolic profile of a drug, this review highlights a significant gap in the scientific literature concerning the computational analysis of this compound. To date, no specific molecular docking, molecular dynamics, QSAR, or SMR studies have been published for this particular metabolite. Future in silico research focusing on this compound is warranted to elucidate its potential receptor interactions, conformational dynamics, and structure-activity relationships, which would contribute to a more complete understanding of the pharmacology of olanzapine.
Predictive Modeling for Biological Activity and Metabolic Fate
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. Olanzapine exerts its antipsychotic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. nih.gov The N-demethylation of olanzapine to N-desmethylolanzapine generally retains significant pharmacological activity. nih.gov
The introduction of a formyl group to the piperazine (B1678402) nitrogen, resulting in this compound, is predicted to modulate this activity. The formyl group is an electron-withdrawing group and can participate in hydrogen bonding, which could alter the binding affinity and selectivity of the molecule for its target receptors. It is plausible that the addition of the formyl group could decrease the potency at dopamine and serotonin receptors due to steric hindrance or altered electronic properties at the binding site.
The metabolic fate of this compound can also be predicted. The N-formyl group is generally stable but can be susceptible to hydrolysis by specific enzymes. nih.gov More significantly, the formylation of the secondary amine of N-desmethylolanzapine would block the primary route of its further metabolism, which could involve conjugation reactions. This could potentially lead to a different metabolic profile compared to its parent compound.
Table 1: Predicted Biological Activity Profile of this compound
| Target Receptor | Predicted Activity of this compound | Rationale |
| Dopamine D2 Receptor | Likely reduced antagonist activity compared to N-desmethylolanzapine | The N-formyl group may introduce steric hindrance in the binding pocket, potentially weakening the interaction with key residues. |
| Serotonin 5-HT2A Receptor | Potentially altered antagonist activity | The electronic and steric changes from the N-formyl group could affect the binding affinity and selectivity for this receptor. |
Identification of Key Structural Features for Interaction and Transformation
The key structural features of olanzapine and its metabolites that are crucial for their interaction with biological targets include the tricyclic thienobenzodiazepine core and the piperazine ring. nih.gov The nitrogen atoms of the piperazine ring are particularly important for receptor binding and for metabolic transformations.
In this compound, the introduction of the formyl group (-CHO) at the demethylated nitrogen of the piperazine ring represents the most significant structural modification compared to N-desmethylolanzapine. This modification introduces several key features:
Steric Bulk: The formyl group adds steric bulk to the piperazine ring, which could influence how the molecule fits into the binding pockets of receptors and metabolic enzymes.
Electronic Effects: The formyl group is electron-withdrawing, which will decrease the basicity of the adjacent nitrogen atom. This change in electronic distribution can affect hydrogen bonding and electrostatic interactions with biological targets.
Hydrogen Bond Acceptor: The oxygen atom of the formyl group can act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues in a binding site that are not possible for N-desmethylolanzapine.
These structural changes are anticipated to be the primary drivers of any differences in biological activity and metabolic stability between this compound and its parent metabolite.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Permeability and Solubility Predictions
The permeability and solubility of a drug molecule are fundamental to its absorption. Based on the structural changes, we can predict the following for this compound:
Permeability: The addition of a polar formyl group is expected to decrease the lipophilicity of the molecule compared to N-desmethylolanzapine. This would likely lead to lower passive permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
Solubility: The introduction of the polar formyl group, which can participate in hydrogen bonding with water molecules, is predicted to increase the aqueous solubility of this compound relative to N-desmethylolanzapine.
Table 2: Predicted Physicochemical and ADME Properties
| Property | Predicted Value for this compound | Comparison to N-desmethylolanzapine | Rationale |
| LogP (Lipophilicity) | Lower | Lower | The addition of the polar formyl group increases hydrophilicity. |
| Aqueous Solubility | Higher | Higher | The formyl group can act as a hydrogen bond acceptor, improving interaction with water. |
| Intestinal Permeability | Lower | Lower | Reduced lipophilicity generally correlates with lower passive permeability. |
| Blood-Brain Barrier (BBB) Permeability | Lower | Lower | Increased polarity and potential for being a P-glycoprotein substrate would likely reduce CNS penetration. |
Metabolic Hot Spot Identification
Metabolic hotspots are chemically liable sites in a molecule that are prone to modification by metabolic enzymes. For olanzapine, the primary metabolic pathways include N-demethylation, aromatic hydroxylation, and N-glucuronidation. clinpgx.org
The most significant metabolic hotspot in N-desmethylolanzapine is the secondary amine on the piperazine ring, which is susceptible to conjugation reactions. The N-formylation of this amine in this compound would effectively block this major metabolic pathway. As a result, the metabolic focus would likely shift to other parts of the molecule.
Potential metabolic hotspots for this compound include:
Aromatic Hydroxylation: The phenyl and thiophene (B33073) rings of the thienobenzodiazepine core are susceptible to hydroxylation by cytochrome P450 enzymes.
N-Glucuronidation: The nitrogen atom at position 10 of the thienobenzodiazepine ring remains a potential site for glucuronidation. clinpgx.org
Hydrolysis of the Formyl Group: While generally stable, the formyl group could potentially be hydrolyzed to regenerate N-desmethylolanzapine, although this is likely a minor pathway. nih.gov
Table 3: Predicted Metabolic Hotspots for this compound
| Potential Metabolic Transformation | Predicted Likelihood | Rationale |
| Aromatic Hydroxylation | High | A common metabolic pathway for aromatic compounds, likely to become more prominent with the primary site blocked. |
| N-Glucuronidation (at position 10) | Moderate | This pathway is known for olanzapine and would likely still be available. |
| Hydrolysis of N-formyl group | Low | Formamides are generally stable to hydrolysis under physiological conditions. |
| N-Oxidation | Low | The electron-withdrawing nature of the formyl group would decrease the likelihood of oxidation at the adjacent nitrogen. |
Role of N Demethyl N Formylolanzapine in Preclinical Research and Drug Discovery Science
Utility as a Reference Standard in Analytical Chemistry
N-Demethyl-N-formylolanzapine, also known as Olanzapine (B1677200) N-Formyl Impurity, serves as a critical reference standard in the field of analytical chemistry, particularly in the pharmaceutical industry. chemicalbook.compharmaceresearch.com Its availability from various chemical suppliers underscores its importance in ensuring the quality and consistency of the active pharmaceutical ingredient (API) olanzapine. glppharmastandards.com
Qualification and Certification of Reference Materials
Reference standards of this compound are typically supplied with a comprehensive Certificate of Analysis (CoA). glppharmastandards.com This document is essential as it provides detailed information regarding the identity, purity, and characterization of the compound. The qualification and certification process for these reference materials involves a battery of analytical tests to confirm their structural integrity and assess their purity.
The characterization data often includes results from techniques such as:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which helps in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To provide detailed information about the molecular structure.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Potency by Thermogravimetric Analysis (TGA): To determine the amount of active compound by measuring weight loss upon heating.
The availability of certified reference materials, including isotopically labeled versions like this compound-d8, allows for highly accurate and reliable quantitative analysis in various research and quality control applications.
Application in Quality Control and Research Purity Assessment
In the context of quality control, this compound is used as a reference marker to detect and quantify its presence as an impurity in olanzapine drug substances and products. chemicalbook.com Regulatory bodies worldwide have stringent requirements for the control of impurities in pharmaceuticals. Therefore, having a well-characterized standard of this specific impurity is crucial for pharmaceutical manufacturers to meet these regulatory expectations.
During the development and validation of analytical methods for olanzapine, such as in stability-indicating HPLC methods, this compound can be used to:
Spike samples: To demonstrate the method's ability to separate the impurity from the main drug substance and other potential degradation products.
Establish detection and quantitation limits: To define the sensitivity of the analytical method for this specific impurity.
Calibrate instruments: To ensure the accuracy of the quantification of the impurity in routine quality control testing.
Its use in research purity assessment is vital for scientists synthesizing new derivatives of olanzapine or studying its degradation pathways under various stress conditions.
Contributions to Understanding Parent Drug (Olanzapine) Metabolism and Pharmacokinetics (Mechanistic)
While the primary role of this compound in the scientific literature is that of a synthetic intermediate and a process impurity, it is also identified as a metabolite of olanzapine. chemicalbook.com However, detailed mechanistic studies on its formation and further metabolic fate are not as extensively documented as for other major olanzapine metabolites.
Insights into Enzyme-Specific Transformations
Detailed information regarding the specific enzymes responsible for the formation of this compound is not extensively available in the public domain. While the metabolism of olanzapine to its major N-desmethyl metabolite is known to be primarily mediated by cytochrome P450 1A2 (CYP1A2), the enzymatic basis for the subsequent or alternative formylation step to produce this compound has not been a major focus of published research. researchgate.net
Application in Investigating Potential Drug-Drug Interactions (DDI) at a Mechanistic Level In Vitro
There is a lack of specific published studies investigating the direct role of this compound in mechanistic in vitro drug-drug interaction (DDI) studies. Research on olanzapine's DDIs has predominantly centered on the parent drug and its major metabolites, such as N-desmethylolanzapine, and their interactions with the cytochrome P450 enzyme system. researchgate.net
Evaluation of this compound as an Inhibitor or Inducer of Drug-Metabolizing Enzymes
There is no specific information in the reviewed scientific literature concerning the evaluation of this compound's capacity to inhibit or induce key drug-metabolizing enzymes such as the Cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) superfamilies.
For the parent compound, olanzapine, in vitro studies have shown that it is a weak inhibitor of several CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4, with Ki values considered not to be clinically relevant. nih.govdrugbank.com Olanzapine itself is primarily metabolized by CYP1A2 and direct glucuronidation, with minor contributions from CYP2D6. nih.gov Another major metabolite of olanzapine is N-desmethyl-olanzapine (DMO), which has been studied for its metabolic effects but not extensively for its DDI potential. nih.govnih.gov
Without dedicated enzymatic assays investigating this compound, its potential to alter the metabolism of other drugs remains uncharacterized.
In Vitro Models for Predicting Metabolic DDIs
Due to the lack of studies on its enzymatic inhibition or induction potential, there are no established in vitro models specifically for predicting the metabolic DDIs of this compound.
The prediction of drug-drug interactions for a new chemical entity or a metabolite typically involves a series of in vitro experiments. nih.gov These often include:
Recombinant Human CYP Enzymes: These systems allow for the investigation of a compound's effect on individual CYP isoforms to pinpoint specific interactions.
Hepatocyte Cultures: These provide a more holistic model, as they contain a wider array of enzymes and cofactors, and can be used to study both inhibition and induction of metabolizing enzymes.
While these models are standard in preclinical drug development, their application to this compound has not been reported in the available literature.
Future Research Trajectories for N Demethyl N Formylolanzapine
Advancements in Stereoselective Synthesis and Chiral Analysis
While N-Demethyl-N-formylolanzapine itself is not chiral, its parent compound, olanzapine (B1677200), and other metabolites can exist as stereoisomers. The development of advanced stereoselective synthesis methods will be crucial for producing specific enantiomers or diastereomers of related compounds. This will enable a more precise evaluation of their individual metabolic fates and pharmacological activities. Furthermore, sophisticated chiral analysis techniques are needed to accurately quantify these stereoisomers in biological samples, providing a clearer understanding of the stereochemistry involved in olanzapine's metabolism.
Integration of Omics Technologies in Metabolite Research
The application of "omics" technologies, such as metabolomics and lipidomics, offers a comprehensive approach to understanding the metabolic pathways associated with olanzapine and its metabolites. researchgate.netnih.gov By analyzing the global changes in metabolites and lipids in response to olanzapine treatment, researchers can identify novel biomarkers and gain insights into the molecular mechanisms of both therapeutic effects and metabolic side effects. nih.gov A 2025 study, for instance, utilized metabolomic and lipidomic analyses to identify 70 metabolites and 67 lipids that were significantly altered after eight weeks of olanzapine treatment in patients with first-episode schizophrenia. nih.gov This systems-level approach can help to elucidate the role of this compound within the broader metabolic network.
Development of Novel In Vitro Models for Metabolic and Mechanistic Studies
To better predict human metabolic responses and investigate the mechanisms of action, the development of more sophisticated in vitro models is essential. These models, which can include three-dimensional cell cultures, organoids, and microfluidic "organ-on-a-chip" systems, can more accurately mimic the complex environment of human tissues. Such platforms will be invaluable for studying the formation of this compound and other metabolites, as well as for assessing their potential interactions with various enzymes and receptors in a controlled setting. nih.gov
Exploration of this compound in Comparative Metabolism Across Species In Vitro
Understanding the differences in olanzapine metabolism across various species is critical for the preclinical development and interpretation of animal model data. In vitro studies using liver microsomes and hepatocytes from different species can reveal species-specific metabolic pathways and enzyme kinetics. For example, studies have shown that the bioavailability of olanzapine can be significantly influenced by the gut microbiome in rats. nih.gov Research in Japanese patients has also highlighted the roles of CYP1A2, CYP2D6, and FMO3 in olanzapine metabolism. nih.gov Comparative in vitro metabolism studies will help to identify the most appropriate animal models for predicting human pharmacokinetics and will provide valuable context for the formation and activity of this compound.
Q & A
Q. How should discrepancies between computational predictions and experimental data for this compound’s physicochemical properties be addressed?
- Methodological Answer : Re-evaluate computational models (e.g., QSPR, DFT) using experimental logP, solubility, and pKa data. Validate force fields or basis sets against crystallographic data (e.g., Cambridge Structural Database entries) to improve predictive accuracy .
Data Presentation and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
Q. How should researchers document unexpected results, such as atypical degradation products, in this compound stability studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
